Kinesin-like protein KIF20A (809-817)
Description
Classification and Nomenclature within the Kinesin Superfamily
The kinesin superfamily is a large and diverse group of proteins, with 45 identified KIFs (Kinesin Family members) in humans and mice. genenames.org To bring clarity to the field, a standardized nomenclature has been established, organizing these proteins into 14 distinct families, named Kinesin-1 through Kinesin-14. wikipedia.orgnih.gov This classification is primarily based on the position of the motor domain within the protein sequence. nih.govresearchgate.net
KIF20A belongs to the Kinesin-6 family. royalsocietypublishing.orgebrary.net It is also known by several aliases, including Mitotic Kinesin-Like Protein 2 (MKLP2) and RAB6 Interacting, Kinesin-Like protein (RAB6KIFL), the latter highlighting its interaction with the Rab6 GTPase. nih.govnih.govgenecards.org The structure of KIF20A consists of three main domains: an N-terminal motor domain, a central helical domain, and a C-terminal tail domain, each contributing to its specific functions. nih.gov
| Kinesin Family | Notable Members/Function | Reference |
| Kinesin-1 | KIF5A, KIF5B, KIF5C (Conventional Kinesin) | wikipedia.org |
| Kinesin-2 | KIF3A, KIF3B, KIF3C | wikipedia.org |
| Kinesin-3 | KIF1A, KIF1B, KIF13A | wikipedia.org |
| Kinesin-4 | KIF4A, KIF4B, KIF7 | wikipedia.org |
| Kinesin-5 | KIF11 (Eg5); involved in bipolar spindle formation | wikipedia.orgnih.gov |
| Kinesin-6 | KIF20A , KIF20B, KIF23; crucial for cytokinesis | royalsocietypublishing.orgebrary.net |
| Kinesin-9 | KIF6, KIF9 | wikipedia.org |
| Kinesin-12 | KIF12, KIF15 | wikipedia.org |
| Kinesin-13 | KIF2A, KIF2C; microtubule depolymerization | wikipedia.orgresearchgate.net |
| Kinesin-14 | N-type, C-type, and I-type based on motor domain position | nih.gov |
Historical Context of Discovery and Initial Characterization
The field of motor proteins took a significant leap forward in 1985 with the discovery of the first kinesin in the cytoplasm of squid giant axons. wikipedia.orgebrary.net This protein was identified as a motor responsible for fast axonal transport along microtubules. wikipedia.org Subsequent research using sequence homology to the characteristic kinesin motor domain led to the discovery of a large superfamily of related proteins. ebrary.net
KIF20A, also known as RAB6KIFL or MKlp2, was first identified through its interaction with the GTP-bound form of Rab6, a protein involved in regulating membrane traffic from the Golgi apparatus. nih.govroyalsocietypublishing.org This initial characterization suggested a role for KIF20A in the dynamics of the Golgi. nih.govgoogle.com Further studies revealed its critical function in cell division; microinjection of antibodies against KIF20A was shown to cause a failure in cytokinesis, the final step of cell division. nih.gov Its significance in oncology was first highlighted in 2005, when it was confirmed to be overexpressed in pancreatic cancer and that its suppression inhibited cancer cell proliferation. nih.govnih.gov
Broad Biological Significance in Eukaryotic Cellular Processes
KIF20A is a multifunctional protein with critical roles in fundamental cellular processes. Its most well-documented function is in cell division. researchgate.net During mitosis, KIF20A is essential for the proper localization of the Chromosomal Passenger Complex (CPC) to the central spindle, which is crucial for completing cytokinesis. royalsocietypublishing.org It is a plus-end directed motor, meaning it moves towards the growing end of microtubules. royalsocietypublishing.orguniprot.org
Beyond mitosis, KIF20A is involved in intracellular transport. It acts as a motor for the retrograde transport of vesicles associated with the Golgi apparatus by interacting with RAB6. royalsocietypublishing.orguniprot.org This function is vital for maintaining the structure and secretory function of the Golgi. nih.gov
The dysregulation of KIF20A has profound implications, particularly in the context of cancer. It is overexpressed in a multitude of malignant tumors, and this high expression often correlates with increased cell proliferation, metastasis, and a poor prognosis for patients. nih.govresearchsquare.comnih.gov Consequently, KIF20A is considered a significant tumor-associated antigen (TAA). mdpi.comnih.gov
Detailed Research Findings on KIF20A (809-817)
The peptide fragment KIF20A (809-817) has been identified as a key epitope in the context of cancer immunotherapy. Research has demonstrated its ability to be recognized by the immune system and to elicit a targeted anti-tumor response.
| Research Focus | Finding | Significance | Reference(s) |
| Immunogenicity | The short peptide (SP) KIF20A-A2 (809–817) can stimulate cytotoxic T lymphocytes (CTLs). | These activated CTLs are capable of killing cancer cells that endogenously express the KIF20A antigen. | aacrjournals.org |
| T-Cell Response | KIF20A (809-817) is an HLA-A2-restricted CTL epitope. | This specificity allows it to be presented by HLA-A2 molecules on cancer cells, marking them for destruction by the immune system. | nih.gov |
| Clinical Relevance | KIF20A-derived short peptides, including the 809-817 sequence, are being investigated in Phase I/II clinical trials. | These trials are exploring its use as a cancer vaccine for malignancies such as lung cancer and pancreatic cancer. | aacrjournals.org |
| Enhanced CTL Induction | The presence of KIF20A-specific CD4+ T helper cells enhances the induction of CTLs that target the KIF20A (809-817) peptide. | This suggests that long peptides containing both CD4+ and CD8+ T-cell epitopes could lead to more robust and effective anti-cancer immune responses. | aacrjournals.org |
| Promiscuous Binding | Longer peptide sequences that include the 809-817 region, such as KIF20A (809-833), can be recognized by multiple HLA-class II molecules. | This "promiscuous" binding capability makes such peptides potentially applicable to a broader patient population with different HLA types. | google.com |
Properties
sequence |
CIAEQYHTV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Kinesin-like protein KIF20A (809-817) |
Origin of Product |
United States |
Cellular and Subcellular Localization Dynamics of Kif20a
Spatiotemporal Regulation During Cell Cycle Progression
The presence and position of KIF20A are meticulously controlled throughout the cell cycle, ensuring its functions are executed at the correct time and place. nih.gov This regulation is critical for proper chromosome segregation and cytokinesis.
During interphase, the stage between cell divisions, KIF20A is primarily localized to the Golgi apparatus. nih.govnih.gov Here, it plays a key role in vesicle transport. nih.gov Specifically, KIF20A interacts with the GTP-bound form of Rab6, a small GTPase, and functions as a motor for the transport of Golgi-derived vesicles along microtubules. nih.govjensenlab.org In association with Myosin II, KIF20A is found at "Golgi fission hotspots," where it facilitates the detachment of these vesicles for secretion and transport. nih.govbiorxiv.org This function is crucial for maintaining the structural and functional integrity of the Golgi complex. nih.gov Recent studies have also identified a pool of KIF20A associated with the endosomal system during interphase. biorxiv.org
As the cell enters mitosis, the localization of KIF20A shifts dramatically to accommodate its critical roles in cell division. nih.gov
Prophase: In the initial stage of mitosis, KIF20A accumulates in the nucleus. nih.gov Following the breakdown of the nuclear envelope, it is recruited by Myosin II to the equatorial cortex, the region where the cell will eventually divide. nih.gov
Metaphase: With the disappearance of the nucleus, KIF20A is found in the cytoplasm. nih.gov During this phase, it is essential for the proper alignment of chromosomes at the metaphase plate. jackwestin.com Mitotic arrest deficient 2 (Mad2) acts as a negative regulator, controlling the loading of KIF20A onto the mitotic spindle in early mitosis. nih.gov
Anaphase: During anaphase, KIF20A relocates to the central spindle, the structure formed between the separating sets of chromosomes. nih.govnih.gov It forms a complex with the Chromosomal Passenger Complex (CPC), which includes proteins like Aurora B and INCENP. nih.gov This localization is vital for the formation and progression of the cleavage furrow. nih.gov The spatial restriction of Polo-like kinase 1 (Plk1) to the central spindle during anaphase is dependent on its phosphorylation of KIF20A. nih.gov
Telophase: In the final stage of mitosis, KIF20A remains concentrated at the central spindle and the subsequent midbody structure. nih.govnih.gov Its interaction with Plk1 is necessary for its spatial restriction to these areas, ensuring the final steps of cell division are completed successfully. nih.gov
KIF20A is a key component of the cytokinetic machinery, localizing precisely to the cleavage furrow and the midbody. jensenlab.orgnih.gov During anaphase, the KIF20A-CPC complex is targeted to the cleavage furrow, where it promotes furrow ingression. nih.gov As cytokinesis proceeds, KIF20A concentrates in the midbody, the intercellular bridge connecting the two nascent daughter cells. jensenlab.orgnih.gov Its presence here is essential for the final separation, or abscission, of the daughter cells. nih.gov Studies have shown that SEPT7, a cell division regulator, interacts with KIF20A in the intercellular bridge and is important for its normal organization at the midbody. nih.gov
Intracellular Compartment Association
Beyond its well-documented role in mitosis, KIF20A associates with specific intracellular organelles, primarily the Golgi apparatus and the endosomal system, to regulate membrane and protein trafficking.
KIF20A was initially identified as a Rab6-interacting protein localized to the Golgi complex. nih.govnih.gov In interphase cells, it functions as a plus-end directed motor protein that moves Rab6-positive vesicles away from the Golgi along microtubules. nih.govjensenlab.org This process is vital for post-Golgi trafficking. biorxiv.org KIF20A collaborates with Myosin II at Golgi fission hotspots, anchoring the Rab6 GTPase to microtubule nucleation sites to permit the fission of transport carriers. biorxiv.org
Recent research has uncovered a novel role for KIF20A in the endo-lysosomal system. biorxiv.orgelifesciences.org During interphase, KIF20A is found to colocalize with markers for early endosomes, such as RAB5 and EEA1. biorxiv.org Its association with late endosomes/lysosomes is more limited. biorxiv.org KIF20A's function at early endosomes involves regulating the dynamics of actin in coordination with Myosin II to facilitate the fission of transport intermediates. biorxiv.orgbiorxiv.org Inhibition of KIF20A leads to the enlargement of both early and late endosomes and disrupts the proper trafficking of molecules like transferrin and β1-Integrin, which affects processes such as cell adhesion and migration. biorxiv.orgresearchgate.net Depletion of KIF20A has also been shown to increase the accumulation of dextran, suggesting an impact on the endo-lysosomal compartment's handling of internalized cargo. nih.gov
Data Tables
Table 1: Spatiotemporal Localization of KIF20A During the Cell Cycle
| Cell Cycle Phase | Primary Localization of KIF20A | Key Interacting Proteins/Complexes |
| Interphase | Golgi Apparatus, Early Endosomes | Rab6, Myosin II, RAB5 |
| Prophase | Nucleus, then Equatorial Cortex | Myosin II |
| Metaphase | Cytoplasm, Mitotic Spindle | Mad2 |
| Anaphase | Central Spindle, Cleavage Furrow | Chromosomal Passenger Complex (CPC), Plk1 |
| Telophase | Central Spindle, Midbody | Plk1 |
| Cytokinesis | Cleavage Furrow, Midbody | SEPT7 |
Table 2: KIF20A Association with Intracellular Compartments
| Intracellular Compartment | Key Function of KIF20A | Associated Proteins |
| Golgi Apparatus | Fission of Rab6-positive vesicles, post-Golgi transport | Rab6, Myosin II |
| Endosomal System | Fission of transport intermediates at early endosomes, regulation of endosomal homeostasis | Myosin II, RAB5, EEA1 |
Compound Names Mentioned
Cytoskeletal Element Association (Microtubules, Actin Filaments)
Kinesin-like protein KIF20A is a motor protein that plays a critical role in various cellular processes through its dynamic association with the cytoskeleton. Its interactions with both microtubules and actin filaments are essential for its functions in cell division, intracellular trafficking, and membrane dynamics.
Microtubule Association
As a member of the kinesin superfamily, KIF20A's primary interaction is with microtubules. It functions as a plus-end-directed motor protein, utilizing the energy from ATP hydrolysis to move along microtubule tracks. nih.govnih.gov This motility is fundamental to its roles in mitosis and the transport of cellular cargo.
During cell division, the localization of KIF20A to various microtubule-based structures is tightly regulated. In prophase, KIF20A begins to accumulate in the nucleus. nih.gov As the cell progresses into mitosis, KIF20A is found at the spindle, a structure composed of microtubules. nih.govjensenlab.org Specifically, during anaphase and telophase, KIF20A localizes to the central spindle, which is a bundle of antiparallel microtubules between the separating chromosomes. nih.gov This localization is crucial for the proper functioning of the chromosomal passenger complex (CPC) and for cytokinesis. nih.gov The binding of KIF20A to the microtubules of the central spindle is regulated by phosphorylation by Polo-like kinase 1 (Plk1). nih.gov Following mitosis, KIF20A is a key component of the midbody, a remnant of the central spindle that connects the two daughter cells before abscission. nih.govjensenlab.org
The interaction between KIF20A and microtubules is mediated by its N-terminal motor domain. nih.gov Specific loops within this domain, such as L2 and L12, are longer in KIF20A compared to other kinesins, which facilitates its binding to microtubules. researchgate.net Furthermore, the stable interaction between loops L9 and L11 is vital for the ATP hydrolysis that powers its movement along the microtubule network. researchgate.net
In interphase, KIF20A is involved in the retrograde transport of Golgi membranes and associated vesicles along microtubules, a process regulated by its interaction with RAB6. jensenlab.org
Table 1: Research Findings on KIF20A and Microtubule Association
| Cellular Process | Specific Localization | Key Interacting Proteins | Primary Function | Citations |
|---|---|---|---|---|
| Mitosis | Mitotic Spindle, Central Spindle | Plk1, Chromosomal Passenger Complex (CPC) | Chromosome segregation, Cytokinesis | nih.govjensenlab.org |
| Cytokinesis | Midbody, Cleavage Furrow, Intercellular Bridge | SEPT7 | Completion of cell division | nih.govjensenlab.orgnih.gov |
| Interphase | Golgi Apparatus | RAB6 | Retrograde transport of Golgi membranes | nih.govjensenlab.org |
Actin Filament Association
While KIF20A is primarily known as a microtubule motor, recent research has unveiled its significant interplay with the actin cytoskeleton, largely through its cooperation with the actin motor protein Myosin II. nih.govbiorxiv.org This coordination between microtubule and actin-based transport systems is crucial for specific membrane fission events. biorxiv.org
During cytokinesis, KIF20A is recruited by Myosin II to the equatorial cortex and contributes to the progression of the cleavage furrow, a structure rich in actin and myosin. nih.govbiorxiv.org This highlights a direct functional link to the actomyosin (B1167339) contractile ring.
In interphase, KIF20A and Myosin II are co-localized at "Golgi division hotspots" to regulate the fission of Rab6-positive vesicles. nih.gov Furthermore, a novel role for KIF20A has been identified at endosomes. Here, it collaborates with Myosin II to regulate actomyosin contractility and branched actin dynamics, which is essential for the fission of endosomal carriers and the recycling of proteins like β1-integrin to the plasma membrane. biorxiv.orgbiorxiv.org This function underscores the role of KIF20A in coordinating microtubule and actin cytoskeletal activities to drive membrane remodeling. biorxiv.org The inhibition of KIF20A leads to reduced actomyosin contractility and an accumulation of branched actin around enlarged endosomes. biorxiv.org
Table 2: Research Findings on KIF20A and Actin Filament Association
| Cellular Process | Specific Localization | Key Interacting Proteins | Primary Function | Citations |
|---|---|---|---|---|
| Cytokinesis | Equatorial Cortex, Cleavage Furrow | Myosin II | Cleavage furrow progression | nih.govbiorxiv.org |
| Interphase (Golgi) | Golgi Division Hotspots | Myosin II, RAB6 | Fission of post-Golgi carriers | nih.gov |
| Interphase (Endosomes) | Early Endosomes | Myosin II | Regulation of endosomal fission and protein recycling | biorxiv.orgbiorxiv.org |
Molecular Functions and Biological Processes Mediated by Kif20a
Role in Cell Division Fidelity
KIF20A is a key regulator of the intricate processes that ensure accurate cell division. Its involvement is critical for the formation of the spindle midzone, the correct localization of the Chromosomal Passenger Complex (CPC), and the successful completion of cytokinesis.
The spindle midzone, a structure composed of antiparallel microtubule bundles that forms between the separating chromosomes during anaphase, is essential for cytokinesis. KIF20A plays a vital role in the organization and maintenance of this structure. nih.govnih.gov It localizes to the microtubules in the spindle midzone and midbody. nih.gov Studies have shown that KIF20A is essential for central spindle assembly. nih.govasu.edu Inhibition of KIF20A leads to defects in the formation of the central spindle, which can result in failures in cytokinesis and the generation of aneuploid cells. nih.govasu.edu KIF20A interacts with other proteins, such as PRC1, to organize the microtubules of the central spindle, ensuring its structural integrity, which is a prerequisite for the subsequent steps of cell division. biorxiv.org
The Chromosomal Passenger Complex (CPC) is a key regulator of mitosis, composed of core components including Aurora B kinase, INCENP, Survivin, and Borealin. nih.gov The dynamic localization of the CPC throughout mitosis is critical for its function. KIF20A is instrumental in transporting the CPC from the centromeres to the central spindle during anaphase. nih.govfrontiersin.orgbohrium.com This relocation is a crucial step for the CPC to perform its functions in cytokinesis. frontiersin.org The interaction between KIF20A and the CPC is tightly regulated; in early mitosis, KIF20A is inactive due to phosphorylation, preventing premature movement of the CPC. nih.gov As mitosis progresses, dephosphorylation activates KIF20A, allowing it to move to the spindle midzone and recruit the CPC. nih.gov This ensures that the CPC is correctly positioned to regulate the final stages of cell division. nih.gov Research indicates a division of labor between kinesins, where KIF20A delivers the CPC to non-overlapping microtubules, and another kinesin, KIF4A, retains it at the PRC1-crosslinked overlaps within the midzone. biorxiv.orgnih.gov
Cytokinesis is the final stage of cell division, where the cytoplasm of a single cell is divided to form two daughter cells. KIF20A is essential for the successful progression of cytokinesis and the final separation step known as abscission. nih.gov It is involved in the formation of the cleavage furrow and the midbody, a transient structure connecting the two daughter cells before they fully separate. nih.gov Inhibition of KIF20A function has been shown to lead to defects in cytokinetic abscission. nih.govasu.edu The protein's interaction with other key players in cytokinesis, such as Plk1, is crucial for this process. aacrjournals.org Phosphorylation of KIF20A by Plk1 is essential for the proper localization of Plk1 to the central spindle, which in turn contributes to the formation of the contractile ring. aacrjournals.org Furthermore, Aurora B, a component of the CPC transported by KIF20A, phosphorylates KIF20A to block abscission until the appropriate time, ensuring genomic stability. uu.nl
Beyond mitotic cell division, KIF20A also plays a critical role in meiosis and early embryonic development. plos.orgnih.gov Studies in porcine oocytes have shown that KIF20A exhibits a dynamic localization pattern during meiosis, associating with centromeres and the midbody at different stages. plos.orgnih.gov Inhibition of KIF20A function in these oocytes leads to a failure in polar body extrusion and arrests the cell cycle at an early metaphase I stage. plos.orgnih.gov This demonstrates that KIF20A is essential for proper meiotic maturation. plos.orgnih.gov Furthermore, KIF20A is localized in the nucleus of early embryos, and its inhibition results in the failure of early parthenogenetic embryo development, indicating its importance for the initial cell divisions following fertilization. plos.orgplos.orgresearchgate.net
| Stage of Development | Localization of KIF20A | Effect of Inhibition |
| Porcine Oocyte Meiosis | Centromeres (GVBD, MI, MII), Midbody (TI) plos.orgnih.gov | Failure of polar body extrusion, arrest at metaphase I plos.orgnih.gov |
| Porcine Early Embryo | Nucleus (Zygote to 4-cell stage) plos.orgplos.org | Failure of early embryo development plos.org |
Contributions to Intracellular Transport and Membrane Dynamics
In addition to its well-established roles in cell division, KIF20A is also involved in the complex machinery of intracellular transport, particularly in the dynamics of membrane-bound vesicles. nih.govnih.govresearchgate.net Kinesin superfamily proteins are known to function as molecular motors, transporting various cellular cargoes along microtubule tracks. physiology.org
KIF20A is directly implicated in the fission and transport of Rab6-positive vesicles, which are involved in trafficking from the Golgi apparatus. nih.govnih.gov It collaborates with Myosin II to facilitate the budding of these vesicles from the Golgi membrane at specific sites termed "Golgi fission hotspots". nih.govnih.govresearchgate.net KIF20A's role is to anchor Rab6 on the Golgi membranes near microtubule nucleating sites, which spatially coordinates the fission of vesicles with their subsequent exit along microtubules. nih.govnih.gov Inhibition of KIF20A function has been shown to impede the fission of Rab6 transport carriers from the Golgi. researchgate.net This function highlights a mechanism where KIF20A helps to couple the actin and microtubule cytoskeletons to ensure efficient intracellular trafficking. nih.govnih.gov Recent studies also suggest a broader role for KIF20A, in conjunction with Myosin II, in regulating the fission of transport intermediates at early endosomes, which is crucial for processes like cell adhesion and migration. biorxiv.orgbiorxiv.org
| Cellular Process | Interacting Proteins | Function of KIF20A |
| Rab6-Positive Vesicle Fission | Rab6, Myosin II nih.govnih.gov | Anchors Rab6 at Golgi fission hotspots, facilitates vesicle budding nih.govresearchgate.net |
| Endosomal Carrier Fission | Myosin II biorxiv.orgbiorxiv.org | Regulates actomyosin (B1167339) and branched actin dynamics for fission of transport intermediates biorxiv.orgbiorxiv.org |
Golgi Membrane Reorganization Processes
Kinesin-like protein KIF20A, also known as Rabkinesin-6, plays a significant role in the organization and trafficking of membranes originating from the Golgi apparatus. nih.govnih.gov It was initially identified as an effector for the small GTPase RAB6, which is a key regulator of vesicle transport from the Golgi. nih.gov KIF20A's function is critical in the process of vesicle fission from Golgi membranes. nih.govnih.gov
In conjunction with Myosin II, KIF20A facilitates the formation of "Golgi fission hotspots," which are specific sites on the Golgi membrane where vesicles detach to be transported to other cellular destinations. nih.gov This interaction is essential for maintaining the structural and functional integrity of the Golgi complex, particularly in secretion pathways. nih.gov During the interphase of the cell cycle, KIF20A co-localizes with Myosin II at these hotspots to regulate the division process of RAB6-positive vesicles. nih.gov Depletion of KIF20A results in the appearance of elongated tubules growing from these RAB6 hotspots, indicating a failure in the normal vesicle fission process. nih.gov This highlights KIF20A's role not just as a transporter but as a key player in the formation of transport carriers from the Golgi. nih.govnih.gov
Endosomal Carrier Fission and Cargo Sorting
Recent research has uncovered a novel and critical role for KIF20A in the dynamics of the endosomal system. KIF20A is essential for maintaining endosomal homeostasis by facilitating the fission of endosomal transport carriers, a process vital for sorting and trafficking cellular cargo. latrobe.edu.aubiorxiv.org Inhibition of KIF20A function leads to a distinct phenotype characterized by the enlargement of both early and late endosomes, indicating a defect in the fission of transport intermediates from these compartments. latrobe.edu.aubiorxiv.orgbiorxiv.org
KIF20A collaborates with the actin motor protein Myosin II at early endosomes to drive the fission of these carriers. biorxiv.orgbiorxiv.org This cooperative mechanism is fundamental for the proper sorting and subsequent trafficking of internalized proteins. biorxiv.org The process involves the coordination of microtubule-based transport, mediated by KIF20A, and actin-based forces, generated by Myosin II, to physically separate the transport vesicle from the endosomal body. latrobe.edu.aubiorxiv.org This function is crucial for determining whether internalized cargo is recycled back to the plasma membrane or targeted for degradation. researchgate.net
Specific Protein Trafficking Pathways (e.g., β1-integrin)
A primary example of KIF20A's role in cargo-specific trafficking is its regulation of β1-integrin. latrobe.edu.aubiorxiv.org Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and are crucial for cell migration. biorxiv.orgresearchgate.net The availability of integrins at the cell surface is tightly regulated by intracellular trafficking pathways.
KIF20A is required for the proper trafficking and correct plasma membrane localization of β1-integrin. latrobe.edu.aubiorxiv.orgbiorxiv.org When KIF20A function is inhibited, β1-integrin accumulates abnormally within the enlarged endosomal structures. biorxiv.org This suggests a disruption in the recycling pathway that returns β1-integrin to the cell surface, where it can participate in forming focal adhesions. biorxiv.org By ensuring the efficient recycling of β1-integrin, KIF20A plays a pivotal role in regulating the cell's adhesive and migratory capabilities. biorxiv.orgbiorxiv.org This specific trafficking function links KIF20A's role in endosomal dynamics directly to the metastatic potential of cancer cells. latrobe.edu.aubiorxiv.org
| Research Finding | Cellular Context | Implication of KIF20A | Source |
| KIF20A is required for proper trafficking of Transferrin (Tf) and plasma membrane localization of β1-integrin. | Endosomal recycling pathway | Regulates cargo sorting and transport, impacting cell adhesion and migration. | latrobe.edu.aubiorxiv.orgbiorxiv.org |
| Inhibition of KIF20A leads to aberrant intracellular accumulation of β1-integrin in large endosomal structures. | β1-integrin recycling | Indicates a defect in the recycling process, preventing localization to focal adhesions. | biorxiv.org |
| KIF20A co-localizes with Myosin II at Golgi division hotspots. | Golgi-derived vesicle fission | Regulates the division of Rab6-positive vesicles during interphase. | nih.gov |
| Depletion of KIF20A results in elongated tubules growing from RAB6 hotspots. | Golgi membrane dynamics | Suggests a failure in vesicle fission rather than a defect in transport. | nih.gov |
Modulation of Cellular Mechanics and Motility
Regulation of Actomyosin Contractility
KIF20A plays a significant role in modulating the mechanical properties of the cell by regulating the contractile actomyosin network. biorxiv.org This function is mediated through a cooperative relationship with Myosin II at endosomal membranes. biorxiv.org The interplay between the microtubule motor KIF20A and the actin motor Myosin II generates and transmits forces that are critical for cellular processes. biorxiv.org Studies have shown that the inhibition of KIF20A leads to a decrease in the contractile actomyosin network. biorxiv.org This suggests that KIF20A is necessary for maintaining the tensional homeostasis required for various cellular functions, including the fission of membrane carriers. latrobe.edu.aubiorxiv.org
Influence on Branched Actin Polymerization
The regulation of actomyosin contractility by KIF20A has a direct impact on the organization of the actin cytoskeleton, particularly on branched actin polymerization. biorxiv.org The actin-related proteins 2/3 (Arp2/3) complex is a key initiator of branched actin networks. The dynamic cycles of polymerization and depolymerization of this network are necessary for the fission of endosome-derived transport carriers. biorxiv.org Following the inhibition of KIF20A and the subsequent reduction in actomyosin contractility, an accumulation of branched actin and the Arp2/3 complex is observed. biorxiv.org This suggests that KIF20A, through its cooperation with Myosin II, modulates the balance between contractile and branched actin networks at endosomes, which is a critical factor for efficient membrane fission and cargo sorting. biorxiv.org
Impact on Cell Adhesion and Migration Mechanisms
Through its multifaceted roles in protein trafficking and cytoskeleton regulation, KIF20A significantly impacts cell adhesion and migration. biorxiv.org The proper localization of β1-integrin at the plasma membrane, which is dependent on KIF20A, is crucial for the formation of functional focal adhesions—the structures that anchor cells to the ECM. biorxiv.orgresearchgate.net Consequently, the disruption of KIF20A function impairs cell adhesion. biorxiv.org
Numerous studies have demonstrated that the downregulation of KIF20A inhibits the migration and invasion of various cancer cells, including those from non-small cell lung cancer, renal clear cell carcinoma, and glioblastoma. nih.govnih.gove-century.us This effect is a direct consequence of its role in regulating the trafficking of key proteins like β1-integrin and modulating the cytoskeletal dynamics necessary for cell movement. biorxiv.org Therefore, KIF20A is considered a key protein that contributes to the acquisition of a migratory and metastatic phenotype in tumor cells. latrobe.edu.aubiorxiv.org
| Cellular Process | Effect of KIF20A Inhibition/Downregulation | Associated Proteins/Pathways | Cell Type(s) Studied | Source |
| Actomyosin Contractility | Reduced contractile actomyosin network. | Myosin II | Huh-7 (Hepatocellular carcinoma) | biorxiv.org |
| Branched Actin Polymerization | Accumulation of branched actin and Arp2/3 complex. | Arp2/3 | Huh-7 (Hepatocellular carcinoma) | biorxiv.org |
| Cell Adhesion | Impaired cell adhesion. | β1-integrin | Huh-7 (Hepatocellular carcinoma) | biorxiv.org |
| Cell Migration & Invasion | Significantly reduced migration and invasion. | p-JNK, MMP7 | Non-small cell lung cancer cells | nih.gov |
| Cell Migration & Invasion | Decreased number of migrating and invasive cells. | Not specified | Renal cancer cells | nih.gov |
| Cell Migration & Invasion | Suppressed migration and invasion. | PI3K/Akt pathway | Glioblastoma cells | e-century.us |
Regulation of Kif20a Activity
Post-Translational Modification Mechanisms
Post-translational modifications (PTMs) are critical for the dynamic regulation of KIF20A's motor activity, its localization, and its affinity for microtubules and cargo. Phosphorylation and dephosphorylation cycles, orchestrated by key cellular kinases and phosphatases, represent the most well-documented of these modifications.
Phosphorylation by Key Mitotic Kinases
The activity of KIF20A is tightly regulated by phosphorylation, a process where phosphate (B84403) groups are added to the protein, often acting as molecular switches. This regulation is particularly crucial during mitosis, where precise timing is essential. Key mitotic kinases, including Polo-like kinase 1 (Plk1), Cyclin-dependent kinases (Cdks), and Aurora B kinase, play pivotal roles in modulating KIF20A function.
Polo-like kinase 1 (Plk1): Plk1, a master regulator of mitosis, directly interacts with and phosphorylates KIF20A. nih.govmdpi.com This phosphorylation is not merely a regulatory mark but is essential for the subsequent recruitment of Plk1 to the central spindle during anaphase and telophase. nih.gov KIF20A, in this context, acts as a scaffold or transport vehicle for Plk1. mdpi.com The specific phosphorylation site on KIF20A that facilitates this interaction through Plk1's polo-box domain has been identified as the EHS528LQV sequence. mdpi.com This phosphorylation-dependent complex formation is critical for spindle elongation and the successful completion of cytokinesis. mdpi.com Furthermore, Plk1-mediated phosphorylation also governs KIF20A's ability to bind to microtubules, highlighting a multi-faceted regulatory relationship. nih.govmdpi.com
Cyclin-dependent kinases (Cdks): The motor activity of KIF20A and its interaction with microtubules are influenced by its phosphorylation state, which is controlled by cell cycle regulators like Cdks. mdpi.com During the early phases of mitosis, KIF20A is phosphorylated and maintained in an inactive state, which prevents its premature functions. mdpi.com The interaction between KIF20A and the Chromosomal Passenger Complex (CPC) during anaphase is promoted by a decrease in the activity of Cdk1. nih.gov This suggests that high Cdk1 activity earlier in mitosis keeps KIF20A's functions in check, and the drop in Cdk1 activity at the metaphase-to-anaphase transition serves as a crucial signal to unleash KIF20A's role in cytokinesis. nih.gov
Aurora B kinase: As the catalytic heart of the Chromosomal Passenger Complex (CPC), Aurora B kinase is a central figure in mitosis. KIF20A forms a complex with the CPC, which includes Aurora B, INCENP, Survivin, and Borealin, at the central spindle during anaphase. nih.gov This relocalization of the CPC is dependent on KIF20A and is vital for correcting chromosome attachment errors and ensuring proper cytokinesis. mdpi.com Interestingly, the inhibition of KIF20A's motor activity with specific chemical inhibitors like Paprotrain (B1662342) has been shown to lead to an increase in the activity and phosphorylation of Aurora B. mdpi.com This suggests a feedback loop where KIF20A's function is required to properly organize the central spindle, and its disruption leads to a compensatory, albeit erroneous, hyper-activation of Aurora B.
Dephosphorylation Events and Their Functional Consequences
Just as phosphorylation activates or modulates KIF20A's functions, dephosphorylation, the removal of phosphate groups by phosphatases, is equally critical for reversing these signals and ensuring the cell cycle progresses correctly. The timing of the final stage of cell division, abscission, is determined by the opposing activities of Aurora B kinase and the B56-PP2A phosphatase complex acting on KIF20A (also known as MKlp2). nih.gov While Aurora B phosphorylation of KIF20A is crucial for its role in early cytokinesis, the subsequent dephosphorylation by PP2A-B56 is necessary to complete the process. This balance ensures that abscission does not occur prematurely, preventing potential genomic instability. Dysregulation of this dephosphorylation step can lead to errors in cell division. researchgate.net
Other Potential Regulatory Modifications
While phosphorylation is the most extensively studied post-translational modification of KIF20A, other modifications such as ubiquitination, acetylation, or SUMOylation may also play roles in regulating its function, stability, or interactions. However, based on current scientific literature, these potential modifications are not as well-characterized for KIF20A as the phosphorylation/dephosphorylation cycle. nih.govnih.gov
Protein-Protein Interaction Networks
KIF20A functions as a node in a complex network of protein-protein interactions. These interactions are fundamental to its recruitment to specific subcellular locations and the execution of its diverse functions, from vesicle transport to orchestrating the final steps of cell division.
Core Interactors and Their Functional Roles
KIF20A engages with a set of core protein partners that are essential for its primary functions in mitosis and intracellular trafficking.
Chromosomal Passenger Complex (CPC) components: KIF20A is indispensable for the correct localization of the CPC—comprising Aurora B, INCENP, Survivin, and Borealin—during cell division. nih.gov In anaphase, KIF20A facilitates the translocation of the CPC from the centromeres to the central spindle and cleavage furrow. nih.gov This interaction is vital for the CPC's role in monitoring chromosome segregation and signaling the final steps of cytokinesis. nih.gov
Myosin II: KIF20A collaborates directly with the actin motor protein Myosin II. mdpi.com This partnership is evident at multiple cellular sites and processes. During cytokinesis, Myosin II recruits KIF20A to the equatorial cortex, where they work together to ensure cleavage furrow ingression. nih.gov Beyond mitosis, they cooperate at Golgi division hotspots and on early endosomes, where KIF20A activity is required for local Myosin II phosphorylation, promoting the fission of transport vesicles. nih.govmdpi.com
RAB6A/B: KIF20A was initially identified as an effector protein for the small GTPase RAB6. uniprot.org It interacts specifically with the active, GTP-bound forms of RAB6A and RAB6B. uniprot.orgsinobiological.com This interaction is crucial for the KIF20A- and Myosin II-driven fission of RAB6-positive vesicles from Golgi membranes, playing a key role in the retrograde transport pathway. mdpi.com
Mitotic arrest deficient 2 (MAD2): MAD2, a key component of the spindle assembly checkpoint, acts as a negative regulator of KIF20A. nih.gov In early mitosis, MAD2 restricts the loading of KIF20A onto the mitotic spindle. nih.gov Later, during cytokinesis, MAD2 also curtails the localization of KIF20A at the site of cell division, suggesting a role in fine-tuning the completion of mitosis once the checkpoint is satisfied. nih.gov
Regulatory Protein Associations
Beyond its core interactors, KIF20A associates with other proteins that regulate its function in more specialized contexts. For instance, in the developing cerebral cortex, KIF20A interacts with Regulator of G-protein signaling 3 (RGS3) and SEPT7. The interaction with RGS3 at the intercellular bridge is crucial for controlling the balance between proliferative and differentiative divisions of neural progenitor cells. nih.gov Similarly, SEPT7 interacts with KIF20A at the midbody of dividing neural progenitors, and this association is essential for maintaining their proliferative state; disruption of this interaction leads to premature neuronal differentiation. nih.gov These interactions highlight how KIF20A's fundamental role in cytokinesis is adapted by specific regulatory partners to influence cell fate decisions in developmental processes.
Cargo Binding Partners and Specificity
KIF20A's role as a molecular motor is defined by its ability to bind and transport specific cellular components. Its interaction with a distinct set of proteins is crucial for its diverse functions, from vesicle trafficking to the orchestration of cytokinesis. The C-terminal tail domain is particularly important for these interactions. nih.govnih.gov
Key binding partners of KIF20A include:
RAB6 : KIF20A interacts with the GTP-bound forms of RAB6A and RAB6B. uniprot.org This interaction is fundamental for the retrograde transport of vesicles from the Golgi apparatus along microtubules. nih.govuniprot.org KIF20A, in conjunction with Myosin II, facilitates the fission of RAB6-positive vesicles at specific "hotspots" on the Golgi complex. nih.gov The crystal structure of the KIF20A-RAB6 complex shows that the 603–645 region of KIF20A forms a dimer that allows RAB6 molecules to attach to opposite sides. nih.gov
Myosin II : KIF20A partners with Myosin II not only in Golgi-derived vesicle fission but also at the equatorial cortex during cell division. nih.govbiorxiv.org This collaboration is essential for generating the mechanical forces required for cleavage furrow progression and the successful completion of cytokinesis. biorxiv.org
Chromosomal Passenger Complex (CPC) : During the anaphase stage of mitosis, KIF20A is responsible for transporting the CPC, which includes Aurora B kinase, INCENP, Survivin, and Borealin. nih.govnih.gov This transport is critical for the correct localization of the CPC to the central spindle and midbody, which is a prerequisite for proper cytokinesis. nih.gov
Polo-like kinase 1 (PLK1) : KIF20A forms a complex with PLK1. nih.gov PLK1 phosphorylates KIF20A, a necessary step for restricting PLK1 to the central spindle in anaphase and telophase and for regulating KIF20A's binding to microtubules. nih.gov
Protein Regulating Cytokinesis 1 (PRC1) : KIF20A interacts with the microtubule-bundling protein PRC1, which is also a key component of the central spindle during mitosis. researchgate.netresearchgate.net
Other Cargo : Studies have also identified Discs large homolog 5 (DLG5) and the RNA-binding protein Insulin-like growth factor 2 mRNA-binding protein 3 (IGF2BP3) as KIF20A cargo. nih.gov KIF20A-mediated transport of DLG5 is linked to the proliferation of pancreatic ductal adenocarcinoma cells, while the transport of IGF2BP3 and its bound transcripts to cell protrusions is associated with increased cell invasiveness. nih.gov
Table 1: Summary of KIF20A Cargo Binding Partners and Their Functions
| Binding Partner | Interacting Domain/Region | Cellular Process | Functional Consequence |
| RAB6 | Central helical domain (603-645) nih.gov | Golgi-to-ER retrograde transport uniprot.org | Mediates transport of Golgi membranes and vesicles. nih.gov |
| Myosin II | Central helical domain nih.gov | Cytokinesis, Vesicle Fission nih.govbiorxiv.org | Recruits KIF20A to the equatorial cortex; drives membrane fission. nih.govbiorxiv.org |
| CPC | Not specified | Cytokinesis nih.govnih.gov | Transports the CPC to the central spindle and midbody. nih.govnih.gov |
| PLK1 | Not specified | Mitotic progression nih.gov | Phosphorylates KIF20A, enabling its localization to the central spindle. nih.govnih.gov |
| PRC1 | Not specified | Central spindle formation researchgate.netresearchgate.net | Co-localizes at the central spindle to organize the midzone. researchgate.netresearchgate.net |
| DLG5 | Not specified | Cell Proliferation nih.gov | Transport of DLG5 by KIF20A supports cancer cell growth. nih.gov |
| IGF2BP3 | Not specified | Cell Invasion nih.gov | Transports IGF2BP3-bound mRNA to cell protrusions, promoting invasiveness. nih.gov |
Upstream Signaling Pathway Integration
The expression and activity of KIF20A are tightly controlled by several major signaling pathways that are often dysregulated in disease. These pathways can influence KIF20A at the transcriptional level or through post-translational modifications, integrating cellular signals to modulate KIF20A's function.
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of KIF20A in various malignancies. nih.govresearchgate.netnih.gov
Activation Mechanism : Upregulation of KIF20A expression has been shown to activate the JAK/STAT3 pathway by increasing the phosphorylation of both JAK2 and STAT3, without altering their total protein levels. nih.gov Conversely, knockdown of KIF20A leads to a decrease in the phosphorylation of JAK2 and STAT3. nih.govnih.gov
Functional Consequences : This KIF20A-mediated activation of JAK/STAT3 signaling promotes a range of malignant behaviors in cancer cells. nih.govaging-us.com Research in colorectal cancer and osteosarcoma demonstrates that this axis enhances cell proliferation, migration, and resistance to chemotherapy. nih.govresearchgate.netaging-us.comnih.gov In glioma, the miR-876-3p/KIF20A axis has been shown to mediate its effects through the JAK2/STAT3 pathway. e-century.us
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a central regulator of cell growth, survival, and metabolism, also lies upstream of KIF20A. youtube.comyoutube.com
Activation and Effects : In fibrosarcoma, KIF20A has been found to promote tumor progression via the PI3K-Akt signaling pathway. nih.gov Knocking down KIF20A in fibrosarcoma cells impaired the PI3K-Akt and NF-κB signaling pathways. nih.gov
Experimental Evidence : The effects of KIF20A downregulation, such as reduced cell proliferation and invasion, could be reversed by treating the cells with SC79, an activator of AKT. nih.gov This confirms that KIF20A exerts at least part of its oncogenic functions by maintaining the activity of the PI3K/AKT cascade. nih.gov
KIF20A expression is closely tied to the cell cycle machinery, particularly through pathways governed by the retinoblastoma protein (RB) and E2F transcription factors.
RB/E2F Pathway : Mitogenic signals lead to the phosphorylation of RB, which in turn releases the E2F transcription factor. researchgate.net Activated E2F then induces the transcription of its target genes, which include KIF20A. researchgate.net This mechanism directly links cell cycle progression signals to the synthesis of KIF20A, which is required for later mitotic events. In hepatocellular carcinoma, KIF20A has been reported to influence the G1 to S phase transition via E2F1. nih.gov Conversely, cellular stresses like DNA damage can trigger a response that leads to the downregulation of KIF20A through the RB/E2F pathway. researchgate.net
p53 Pathway : While the tumor suppressor p53 is a master regulator of the cell cycle and apoptosis in response to cellular stress, nih.govyoutube.comyoutube.com direct transcriptional regulation of KIF20A by p53 is less clearly defined than for other mitotic kinesins like KIF23. capes.gov.br However, given the interconnectedness of cell cycle pathways, p53 can indirectly influence KIF20A levels through its regulation of factors like p21, which controls the activity of CDKs that phosphorylate RB. youtube.com
The transcription of the KIF20A gene is directly controlled by specific transcription factors, with Forkhead Box M1 (FOXM1) being a prominent example.
Direct Transcriptional Activation : Research has demonstrated that FOXM1 directly regulates KIF20A expression at the transcriptional level. nih.gov It achieves this by binding to a specific Forkhead response element (FHRE) located in the promoter region of the KIF20A gene. nih.gov
Pathophysiological Relevance : The FOXM1-KIF20A axis is physiologically significant, as highlighted by the strong correlation between FOXM1 and KIF20A expression in breast cancer patient samples. nih.gov This regulatory link has been implicated in resistance to taxane-based chemotherapy. nih.gov Furthermore, in hepatocellular carcinoma, the Hedgehog signaling pathway component Gli2 has been found to indirectly stimulate KIF20A expression by activating FOXM1. nih.gov In cerebellar development, Sonic hedgehog (Shh) signaling upregulates FoxM1, which in turn drives the expression of its target, Kif20a. nih.gov
Table 2: Summary of Upstream Signaling Pathways Regulating KIF20A
| Signaling Pathway | Key Molecules | Mechanism of Regulation | Cellular Context/Outcome |
| JAK/STAT3 | JAK2, STAT3 nih.gov | KIF20A promotes phosphorylation and activation of JAK2 and STAT3. nih.gov | Promotes proliferation, chemoresistance in colorectal cancer, osteosarcoma. nih.govresearchgate.net |
| PI3K/AKT | PI3K, AKT, NF-κB nih.gov | KIF20A knockdown impairs the PI3K-AKT pathway; effect is reversible by an AKT activator. nih.gov | Promotes fibrosarcoma progression. nih.gov |
| RB/E2F | RB, E2F researchgate.net | E2F, released from phosphorylated RB, directly induces KIF20A transcription. researchgate.net | Couples cell cycle entry with KIF20A synthesis for mitosis. researchgate.net |
| FOXM1 | FOXM1, Gli2 nih.govnih.gov | FOXM1 directly binds to the KIF20A promoter to activate transcription. nih.gov | Implicated in cancer progression and chemoresistance. nih.govnih.gov |
Investigative Methodologies for Kif20a Research
Molecular Biology and Genetic Approaches
At the core of KIF20A research are molecular biology and genetic techniques that enable precise manipulation of its gene expression and functional analysis of the protein structure.
Modulating the expression level of KIF20A is a fundamental strategy to understand its function. This is primarily achieved through two opposing approaches: reducing its expression (knockdown) or increasing it (overexpression).
Knockdown studies utilize RNA interference (RNAi), a natural cellular process for gene silencing. youtube.com Scientists introduce small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the KIF20A messenger RNA (mRNA). youtube.comresearchgate.net This leads to the degradation of the KIF20A mRNA, thereby preventing the synthesis of the KIF20A protein. youtube.com shRNAs, which can be integrated into a cell's genome using viral vectors, allow for stable, long-term knockdown. youtube.comnih.gov
These knockdown experiments have been widely performed across various cancer cell lines. For instance, down-regulating KIF20A has been shown to reduce cell proliferation, inhibit colony formation, and induce apoptosis in glioma, soft tissue sarcoma, and lung adenocarcinoma cells. nih.govnih.govnih.gov The success of the knockdown is typically validated by methods like quantitative PCR (qPCR) to measure mRNA levels and Western blotting to measure protein levels. youtube.com
Overexpression studies serve as the complementary approach. In this case, researchers introduce a vector (often a plasmid) containing the full-length coding sequence of the KIF20A gene into cells. nih.gov This leads to the production of KIF20A protein at levels significantly higher than normal. These studies are crucial for determining if KIF20A is sufficient to drive certain cellular behaviors. For example, overexpressing KIF20A in colorectal cancer cells has been demonstrated to significantly boost proliferation and the ability to form colonies. nih.gov Similarly, KIF20A overexpression has been linked to the progression of prostate cancer to a more aggressive, castration-resistant state. nih.gov
Table 1: Examples of KIF20A Gene Expression Modulation Studies
| Technique | Cell Line(s) | Key Finding | Reference(s) |
|---|---|---|---|
| shRNA Knockdown | WEHI164, MCA101, MCA207 (Soft Tissue Sarcoma) | Decreased cell viability and G2 phase arrest. | nih.gov |
| siRNA Knockdown | A549, PC-9 (Lung Adenocarcinoma) | G2/M phase cell cycle arrest and induced apoptosis. | frontiersin.org |
| siRNA Knockdown | U251, U87 (Glioblastoma) | Induced G0/G1 phase cell cycle arrest and apoptosis. | e-century.us |
| Overexpression | LNCaP (Prostate Cancer) | Promoted progression to castration-resistance. | nih.gov |
| Overexpression | RKO, LOVO (Colorectal Cancer) | Markedly boosted proliferation and colony formation. | nih.gov |
| siRNA Knockdown | ES-2, SKOV3 (Ovarian Cancer) | Induced G2/M arrest and enhanced apoptosis. | researchgate.net |
KIF20A is a motor protein with distinct functional domains, including an N-terminal motor domain that interacts with microtubules, a central helical domain, and a C-terminal tail. nih.govresearchgate.net Site-directed mutagenesis is a powerful technique used to understand the specific roles of these domains and even individual amino acids. elifesciences.org
This method involves making precise, targeted changes to the DNA sequence of the KIF20A gene. By altering the code for a specific amino acid, researchers can produce a modified KIF20A protein and observe how the mutation affects its function. For example, a mutation in the nucleotide-binding site within the motor domain could be introduced to assess its importance for ATPase activity and movement along microtubules. researchgate.net
Studies have used this approach by creating deletion mutants of KIF20A to identify the specific regions required for interaction with other proteins, such as SEPT7. nih.gov Furthermore, identifying and mutating specific phosphorylation sites can reveal how the protein's activity is regulated by kinases like Polo-like kinase 1 (PLK1). mdpi.comnih.gov This detailed analysis helps to map the functional architecture of the KIF20A protein. researchgate.net
Reporter assays are used to investigate the activity of signaling pathways that KIF20A may influence, as well as to study the regulation of the KIF20A gene itself. A common type is the luciferase reporter assay.
In this system, the promoter of a gene of interest is linked to a reporter gene, such as luciferase, which produces a measurable light signal. For instance, to test if KIF20A activates the Androgen Receptor (AR) signaling pathway, cells can be transfected with a reporter plasmid where a luciferase gene is driven by an AR-responsive promoter. An increase in luciferase activity in KIF20A-overexpressing cells would indicate that KIF20A promotes AR transcriptional activity. nih.gov
Transcriptional studies also focus on understanding how the KIF20A gene itself is regulated. This involves identifying the transcription factors that bind to the KIF20A promoter to control its expression. Research has indicated that transcription factors such as FOXM1 and Gli2 can enhance the transcription of KIF20A, providing a mechanism for its overexpression in cancers. researchgate.netmdpi.com
Cell Biological Techniques
To complement molecular approaches, cell biological techniques are essential for observing the behavior and localization of KIF20A within the complex architecture of the cell.
Visualizing the location and movement of KIF20A in real-time is critical to understanding its function during dynamic cellular events like cell division. youtube.com Live-cell imaging, using advanced fluorescence microscopy techniques, allows researchers to track proteins in living cells. youtube.com
A common strategy is to fuse the KIF20A protein with a fluorescent tag, such as Green Fluorescent Protein (GFP). Cells are then transfected with the DNA construct encoding this GFP-KIF20A fusion protein. The fluorescently tagged KIF20A can then be observed as it moves and localizes to specific structures. For example, KIF20A is known to localize to the central spindle and midbody during cytokinesis, and live-cell imaging can capture this dynamic process. nih.govmdpi.com
Immunofluorescence on fixed cells is another widely used technique. Here, cells are treated with antibodies that specifically recognize KIF20A, and these primary antibodies are then detected with secondary antibodies conjugated to a fluorescent dye. This method has been used to confirm KIF20A's localization and its involvement in spindle formation during mitosis in glioma cells. nih.gov Researchers have also used imaging to observe changes in the distribution of cellular organelles, such as lysosomes, in cells where KIF20A expression has been knocked down. nih.gov
Given KIF20A's crucial role in mitosis, a key investigative methodology is the analysis of the cell cycle using flow cytometry. nih.govnih.gov This technique is frequently employed after KIF20A knockdown or overexpression to determine the impact on cell cycle progression.
The methodology involves harvesting cells and staining them with a fluorescent dye, most commonly propidium (B1200493) iodide (PI), which binds to DNA. nih.govnih.gov The stained cells are then passed one-by-one through a flow cytometer, which measures the fluorescence intensity of each cell. Because the amount of DNA doubles from the G1 phase to the G2/M phase, the fluorescence intensity is proportional to the DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). frontiersin.orge-century.us
Numerous studies have used this method to show that inhibiting KIF20A function leads to cell cycle arrest. nih.govnih.gove-century.usresearchgate.net The specific phase of arrest can vary between cell types, with some studies reporting a G2/M arrest and others a G0/G1 or G1 arrest, suggesting that KIF20A's role in cell cycle control may be context-dependent. nih.govnih.gove-century.us
Table 2: Cell Cycle Analysis Findings Post-KIF20A Knockdown via Flow Cytometry
| Cell Line(s) | Reported Cell Cycle Arrest Phase | Key Observation | Reference(s) |
|---|---|---|---|
| STS Cell Lines | G2 Phase | G2 phase arrest occurred after KIF20A gene knockdown. | nih.gov |
| LUAD Cells (A549, H1299) | G1 Phase | The percentage of cells in G1 phase significantly increased. | nih.gov |
| Glioblastoma Cells (U251, U87) | G0/G1 Phase | The percentage of cells in G0/G1 phase was increased. | e-century.us |
| Ovarian Cancer Cells (ES-2, SKOV3) | G2/M Phase | An increase in the G2/M phase population was observed. | researchgate.net |
| LUAD Cells (A549, PC-9) | G2/M Phase | Knockdown of KIF20A resulted in cell cycle arrest during the G2/M phase. | frontiersin.org |
| MCF7 (Breast Cancer) | G1 Phase | KIF20A siRNA-transfected cells accumulated in G1 phase. | nih.gov |
Cell Proliferation and Clonogenicity Assays
The investigation of KIF20A's role in oncogenesis frequently involves assessing its impact on cell proliferation and the capacity of single cells to form colonies (clonogenicity). These assays are fundamental to understanding how KIF20A contributes to tumor growth and maintenance.
Commonly employed techniques include colorimetric assays like the MTT and Cell Counting Kit-8 (CCK-8) assays, which measure metabolic activity as an indicator of cell viability and proliferation. nih.govjcancer.orgnih.gov For instance, studies have demonstrated that the downregulation of KIF20A leads to a significant reduction in cell viability as measured by these methods in various cancer cell lines, including renal cell carcinoma and soft tissue sarcoma. nih.govjcancer.org Conversely, overexpression of KIF20A has been shown to enhance the proliferative ability of colorectal cancer cells. nih.gov
Clonogenicity or colony formation assays provide a direct measure of the self-renewal capacity of individual cells. In this method, cells are seeded at a low density and cultured over an extended period (e.g., 14 days) to allow for the formation of distinct colonies, which are then stained and counted. nih.gov Research has consistently shown that knockdown of KIF20A expression significantly diminishes the number and size of colonies formed by cancer cells, indicating a critical role for this protein in sustaining long-term proliferative potential. nih.govjcancer.orgnih.gov
The following table summarizes findings from various studies on KIF20A's effect on cell proliferation and clonogenicity.
| Assay Type | Cell Line(s) | KIF20A Modulation | Observed Effect | Reference(s) |
| MTT Assay | Renal Cancer (A498, Caki-1) | Knockdown (si-KIF20A) | Significantly reduced cell viability | nih.gov |
| CCK-8 Assay | Soft Tissue Sarcoma (WEHI164, MCA101, MCA207) | Knockdown (shKif20a) | Decreased cell viability | jcancer.orgnih.gov |
| CCK-8 Assay | Colorectal Cancer (HCT-116, CACO2) | Knockdown (shRNA) | Greatly impaired proliferative ability | nih.gov |
| CCK-8 Assay | Colorectal Cancer (RKO, LOVO) | Overexpression | Markedly boosted proliferation | nih.gov |
| CCK-8 Assay | Ovarian Cancer (ES-2, SKOV3) | Knockdown (si-KIF20A) | Inhibited cell proliferation | researchgate.net |
| EdU Assay | Hepatocellular Carcinoma (SMMC-7721, SNU449) | Overexpression | Increased proliferation | researchgate.net |
| Clonogenic/Colony Formation Assay | Renal Cancer (A498, Caki-1) | Knockdown (si-KIF20A) | Reduced mean colony number | nih.gov |
| Clonogenic/Colony Formation Assay | Soft Tissue Sarcoma (WEHI164, MCA101, MCA207) | Knockdown (shKif20a) | Significantly inhibited colony formation | jcancer.orgnih.gov |
| Colony Formation Assay | Colorectal Cancer (HCT-116, CACO2) | Knockdown (shRNA) | Greatly impaired proliferative ability | nih.gov |
| Colony Formation Assay | Colorectal Cancer (RKO, LOVO) | Overexpression | Markedly boosted clonogenic formation | nih.gov |
| Plate Clone Assay | Hepatocellular Carcinoma (SMMC-7721, SNU449) | Overexpression | Increased colony formation | researchgate.net |
Cell Migration and Invasion Assays
To investigate the function of KIF20A in cancer metastasis, researchers utilize cell migration and invasion assays. These in vitro tests help determine the protein's influence on the motility and invasive potential of cancer cells. nih.gov
The wound-healing assay is a straightforward method to study directional cell migration. A "scratch" or wound is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time. nih.govyoutube.com Studies have observed that downregulating KIF20A significantly reduces the migration rate of renal cancer and soft tissue sarcoma cells. nih.govjcancer.org
Transwell assays, also known as Boyden chamber assays, are widely used to quantify both cell migration and invasion. youtube.com For migration, cells are placed in the upper chamber of a porous membrane and migrate towards a chemoattractant in the lower chamber. nih.gov For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade and penetrate to move to the lower chamber. nih.gov Knockdown of KIF20A has been shown to decrease the number of migrating and invading cells in various cancers, including renal, non-small cell lung, and soft tissue sarcomas. nih.govjcancer.orgnih.gov
The table below details research findings on the role of KIF20A in cell migration and invasion.
| Assay Type | Cell Line(s) | KIF20A Modulation | Observed Effect | Reference(s) |
| Wound-Healing Assay | Renal Cancer (A498, Caki-1) | Knockdown (si-KIF20A) | Significantly reduced migration rate | nih.gov |
| Wound-Healing Assay | Soft Tissue Sarcoma | Knockdown (shKif20a) | Significantly reduced migration capability | jcancer.org |
| Transwell Migration Assay | Renal Cancer (A498, Caki-1) | Knockdown (si-KIF20A) | Reduced number of migrating cells | nih.gov |
| Transwell Migration Assay | Non-Small Cell Lung Cancer | Knockdown | Inhibited cell migration | nih.gov |
| Transwell Invasion Assay | Renal Cancer (A498, Caki-1) | Knockdown (si-KIF20A) | Reduced number of invasive cells | nih.gov |
| Transwell Invasion Assay | Soft Tissue Sarcoma | Knockdown (shKif20a) | Significantly reduced invasion capability | jcancer.org |
| Transwell Invasion Assay | Non-Small Cell Lung Cancer | Knockdown | Inhibited cell invasion | nih.gov |
| Transwell Assay | Hepatocellular Carcinoma (SMMC-7721, SNU449) | Overexpression | Increased cell migration and invasion | researchgate.net |
Biochemical and Biophysical Characterization
Understanding the molecular mechanisms of KIF20A requires detailed biochemical and biophysical studies, which depend on obtaining pure, active protein and employing specialized assays to probe its enzymatic and mechanical functions.
Protein Purification and Reconstitution Systems
The foundation for in vitro biochemical and biophysical analysis of KIF20A is the production of the protein in a heterologous expression system, followed by its purification. Recombinant KIF20A constructs are commonly expressed in E. coli cells, such as the NiCO21(DE3) strain. nih.gov These constructs are often engineered with affinity tags, for example, a C-terminal 6-His tag, to facilitate purification. nih.gov
Purification is typically achieved through affinity chromatography. mybiosource.comresearchgate.net Methods like immobilized metal affinity chromatography (IMAC) are used for His-tagged proteins. novusbio.com Other approaches include peptide affinity chromatography, where the antiserum is purified against an epitope-specific immunogen. mybiosource.comptglab.com The purity of the final protein product is assessed by techniques like SDS-PAGE and Coomassie blue staining. researchgate.netnovusbio.com These purification strategies yield functional KIF20A protein suitable for use in reconstituted systems for activity and binding assays.
ATPase Activity Measurements
As a kinesin motor protein, KIF20A utilizes the energy from ATP hydrolysis to perform its functions. nih.gov Measuring its ATPase activity is therefore central to its characterization. A common method is the ADP-Glo™ ATPase assay, which quantifies the amount of ADP produced in the enzymatic reaction. reactionbiology.comreactionbiology.com This assay can be used to determine the basal ATPase activity of KIF20A and its stimulation in the presence of microtubules. reactionbiology.comnih.gov
These activity-based assays are also crucial for screening and characterizing potential inhibitors. For example, the effect of compounds like Paprotrain (B1662342) on KIF20A's ATPase activity has been quantified, providing IC50 values that indicate the compound's potency. reactionbiology.comnih.gov Such measurements are vital for developing specific chemical probes to study KIF20A function.
| Compound | Assay Type | Target | Measured Activity / Inhibition | Reference(s) |
| Paprotrain | ADP-Glo™ | Human KIF20A (1-519aa) | IC50 of 232 nM | reactionbiology.com |
| Compound 9a | Biochemical ATPase Assay | Human KIF20A | IC50 of 1.2 µM (basal), 0.23 µM (microtubule-stimulated) | nih.gov |
In Vitro Microtubule Binding Assays
To characterize the interaction between KIF20A and its microtubule tracks, researchers employ in vitro binding assays. A classic method is the co-sedimentation assay. nih.govbiorxiv.org In this technique, purified KIF20A is incubated with polymerized microtubules. The mixture is then subjected to high-speed centrifugation, which pellets the microtubules and any associated proteins. By analyzing the supernatant and pellet fractions via SDS-PAGE, the amount of KIF20A bound to microtubules can be quantified. nih.gov
A more direct visualization method is the microscopy-based assay, which overcomes some limitations of co-sedimentation, especially for proteins that self-aggregate. nih.gov This involves using fluorescently-labeled KIF20A and observing its interaction with microtubules directly via fluorescence microscopy. nih.govnih.gov Such assays have confirmed that KIF20A has microtubule plus-end-directed motility. nih.govnovusbio.com Furthermore, cryo-electron microscopy (cryo-EM) has been used to solve the high-resolution structure of the KIF20A motor domain bound to a microtubule, revealing the specific conformational states and the binding interface at an atomic level. nih.govresearchgate.net
Single-Molecule Techniques (e.g., Optical Tweezers, Atomic Force Microscopy for Mechanical Properties)
Single-molecule techniques provide unparalleled insight into the mechanical properties and dynamics of motor proteins like KIF20A.
Optical tweezers are sophisticated instruments that use a highly focused laser beam to trap and manipulate microscopic objects, such as beads, with exquisitely fine control over applied force and measured displacement. nih.govescholarship.org In the context of KIF20A research, a single motor protein can be tethered between a trapped bead and a surface-immobilized microtubule. This setup allows for the direct measurement of forces generated by the motor, its stepping motion along the microtubule, and its processivity. nih.govnih.gov For instance, single-molecule fluorescence motility assays were used to determine that a dimeric KIF20A construct was surprisingly not a processive motor under the tested conditions. nih.gov
Atomic Force Microscopy (AFM) is another powerful single-molecule technique used for high-resolution imaging and force spectroscopy. azolifesciences.com An AFM operates by scanning a sharp tip at the end of a flexible cantilever over a sample's surface. It can visualize biological structures, such as proteins on a substrate, at the nanoscale. azolifesciences.com In force spectroscopy mode, the tip can be used to pull on a single protein, like titin, allowing researchers to measure its mechanical stability and map its unfolding energy landscape. escholarship.org While specific AFM studies on KIF20A were not detailed in the provided context, the technique is a principal methodology for investigating the mechanical properties of individual protein molecules and is applicable to the study of kinesins.
Systems Biology and Bioinformatics Approaches
Modern research on Kinesin-like protein KIF20A heavily relies on systems biology and bioinformatics to analyze complex biological data. frontiersin.orgresearchgate.netfrontiersin.orgscienceopen.com These approaches allow for a holistic understanding of the gene and its protein product by integrating various data types, from genomic to proteomic levels. This integrated analysis is crucial for identifying the molecular mechanisms, interaction networks, and functional pathways in which KIF20A is involved. nih.gov
Gene Expression Profiling (Bulk RNA-sequencing, Single-cell RNA-sequencing)
Gene expression profiling is a cornerstone of KIF20A research, revealing its transcriptional activity across different tissues, cell types, and disease states.
Bulk RNA-sequencing (Bulk RNA-seq) has been widely used to quantify KIF20A expression in large tissue samples. Numerous studies employing bulk RNA-seq on data from public repositories like The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) have consistently shown that KIF20A is significantly upregulated in various malignancies compared to normal tissues. nih.govnih.govfrontiersin.orgfrontiersin.org For instance, analyses of hepatocellular carcinoma (HCC) and lung adenocarcinoma (LUAD) datasets have identified KIF20A as a key overexpressed gene, often correlating with poorer patient prognosis. nih.govnih.govfrontiersin.org
Single-cell RNA-sequencing (scRNA-seq) offers a more granular view, enabling the investigation of KIF20A expression at the individual cell level. This has been particularly insightful in cancer research for dissecting the heterogeneity within the tumor microenvironment. mdpi.comelifesciences.org A study on HCC utilized scRNA-seq to confirm KIF20A overexpression in tumor cells and to explore its role in modulating the immune landscape, finding that KIF20A may contribute to T-cell exhaustion. nih.govfrontiersin.orgnih.gov This level of detail is critical for understanding the specific cellular contexts in which KIF20A exerts its functions.
| Methodology | Key Research Finding | Disease Context | Reference |
|---|---|---|---|
| Bulk RNA-sequencing | KIF20A is significantly upregulated in tumor tissues compared to normal tissues. | Hepatocellular Carcinoma (HCC), Lung Adenocarcinoma (LUAD), Glioblastoma (GBM) | nih.govnih.govfrontiersin.orgscispace.com |
| Bulk RNA-sequencing | High KIF20A expression is associated with worse overall survival and disease progression. | LUAD, HCC, Bladder Cancer | nih.govfrontiersin.orgnih.govnih.gov |
| Single-cell RNA-sequencing | Confirmed KIF20A overexpression in HCC tumor cells. | Hepatocellular Carcinoma (HCC) | nih.govfrontiersin.orgnih.gov |
| Single-cell RNA-sequencing | KIF20A expression is linked to pathways that induce T-cell exhaustion within the tumor microenvironment. | Hepatocellular Carcinoma (HCC) | nih.govnih.gov |
Proteomics and Interactome Mapping (Mass Spectrometry, Co-Immunoprecipitation)
Proteomics and interactome mapping are essential for understanding the KIF20A protein's functional state and its physical associations with other proteins.
Mass Spectrometry (MS) is a powerful technique for identifying and quantifying proteins. In the context of KIF20A, MS-based proteomics can confirm its expression at the protein level in various samples. The UniProt database, for example, notes that evidence for the existence of the KIF20A protein is supported by techniques including mass spectrometry. proteinatlas.org This validation is a crucial step that complements transcriptomic data from RNA-sequencing.
Co-Immunoprecipitation (Co-IP) is a standard method used to study protein-protein interactions. This technique involves using an antibody to pull down a specific protein (e.g., KIF20A) from a cell lysate, along with any proteins that are bound to it. These interacting partners can then be identified by methods like Western blotting or mass spectrometry. The known interaction between KIF20A and RAB6A, for instance, has been investigated using such affinity-based techniques, which are fundamental to building a map of the KIF20A interactome. uniprot.orgrcsb.org
Protein-Protein Interaction Network Analysis (e.g., STRING, GeneMANIA)
To contextualize the lists of interacting proteins generated by methods like Co-IP and MS, bioinformatics tools are used to construct and analyze protein-protein interaction (PPI) networks.
STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) is a widely used database and web resource that aggregates known and predicted protein-protein interactions. nih.govresearchgate.net For KIF20A, STRING analysis reveals a network of high-confidence interactors involved in critical cellular processes, particularly mitosis and cell division. string-db.orgstring-db.org Key interactors include proteins of the chromosome passenger complex like Aurora B Kinase (AURKB) and Inner Centromere Protein (INCENP), as well as the polo-like kinase 1 (PLK1) and RACGAP1. string-db.org These interactions underscore KIF20A's role in cytokinesis.
GeneMANIA is another tool that generates hypotheses about gene function by constructing a PPI network and predicting functionally similar genes based on integrated genomic and proteomic data. It can visualize the KIF20A network, highlighting relationships such as co-expression, physical interactions, and shared pathways.
| Interacting Protein | Full Name | Function / Significance of Interaction | Source |
|---|---|---|---|
| RAB6A | Ras-related protein Rab-6A | KIF20A acts as a motor for the retrograde transport of RAB6A-positive vesicles from the Golgi. | uniprot.orgstring-db.orgstring-db.orgwikipedia.org |
| PLK1 | Polo-like kinase 1 | PLK1 phosphorylates KIF20A, which is required for recruiting PLK1 to the central spindle during mitosis. | uniprot.orgstring-db.org |
| AURKB | Aurora B Kinase | As part of the chromosome passenger complex, AURKB works with KIF20A to ensure proper cytokinesis. | string-db.org |
| RACGAP1 | Rac GTPase-activating protein 1 | Part of the centralspindlin complex, which works with KIF20A at the spindle midzone to regulate cytokinesis. | string-db.orgstring-db.org |
| INCENP | Inner Centromere Protein | A key component of the chromosome passenger complex, localizing with KIF20A to the central spindle. | string-db.orgstring-db.org |
Pathway Enrichment Analysis (Gene Ontology, Kyoto Encyclopedia of Genes and Genomes)
Pathway enrichment analysis is a bioinformatics method used to determine if a list of genes (e.g., KIF20A and its interactors) is significantly enriched in certain biological pathways or functions.
Gene Ontology (GO) provides a standardized vocabulary to describe the functions of genes and proteins, categorized into three domains: Molecular Function, Biological Process, and Cellular Component. uniprot.orguniprot.org Enrichment analysis for KIF20A consistently highlights terms such as 'ATP binding', 'microtubule motor activity', 'mitotic cytokinesis', 'cell division', and localization to the 'midbody' and 'mitotic spindle'. nih.govuniprot.orgwikipedia.orggenecards.org
Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database of biological pathways. nih.gov KEGG analysis of KIF20A and its co-expressed genes often identifies enrichment in pathways like 'Cell cycle', 'Oocyte meiosis', and various cancer-related pathways, reinforcing its role in cell proliferation and its implications in oncology. nih.govfrontiersin.org
| Database | Enriched Term / Pathway | Significance for KIF20A Function | Reference |
|---|---|---|---|
| Gene Ontology (GO) - Biological Process | Mitotic Cytokinesis, Microtubule-based movement, Cell Division | Confirms its fundamental role in the final stages of cell division. | nih.govuniprot.orgwikipedia.org |
| Gene Ontology (GO) - Molecular Function | ATP binding, Microtubule motor activity | Defines its biochemical activity as a motor protein that uses ATP to move along microtubules. | uniprot.orguniprot.orggenecards.org |
| Gene Ontology (GO) - Cellular Component | Midbody, Mitotic Spindle, Cleavage Furrow | Specifies its precise subcellular localization during mitosis. | uniprot.orgwikipedia.orguniprot.orgnih.gov |
| KEGG | Cell cycle, Oocyte meiosis | Links KIF20A to the broader regulatory networks governing cell proliferation. | nih.govfrontiersin.org |
Public Database Mining and Integrative Analysis (e.g., TCGA, GEO, UniProt, PDB)
A key strategy in modern KIF20A research is the mining and integrative analysis of data from large, publicly available databases. This approach allows researchers to validate findings across multiple cohorts and data types.
The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) are primary sources for transcriptomic data. nih.govfrontiersin.orgscispace.comnih.gov Researchers frequently download RNA-seq and microarray datasets from TCGA and GEO to analyze KIF20A expression across thousands of tumor and normal samples, identifying its role as a prognostic biomarker in various cancers like glioblastoma, lung cancer, and HCC. nih.govscispace.comnih.gov
UniProt (Universal Protein Resource) is a comprehensive database of protein sequence and annotation data. uniprot.orguniprot.org The UniProt entry for KIF20A (accession number O95235) provides a curated summary of its function, subcellular location, domain structure, and post-translational modifications, serving as an essential reference for researchers. uniprot.orggenecards.org
PDB (Protein Data Bank) is a repository for the 3D structural data of large biological molecules. rcsb.orgrcsb.org PDB contains crystal and cryo-electron microscopy structures of the KIF20A motor domain, both alone and in complex with partners like RAB6A or bound to microtubules. rcsb.orgrcsb.orgpdbus.org These structures are invaluable for understanding its mechanochemical cycle and for designing specific inhibitors. rcsb.org
Integrative analysis combines these different data types—for example, correlating high KIF20A expression from TCGA with its interaction network from STRING and its function from GO—to build a comprehensive model of its role in health and disease. nih.govfrontiersin.org
| Database | Type of Data Provided for KIF20A | Example Application in Research | Reference |
|---|---|---|---|
| TCGA | Cancer genomics and transcriptomics data (e.g., RNA-seq) | Analyzing KIF20A expression levels and their correlation with clinical outcomes in various cancers. | nih.govnih.govfrontiersin.orgscispace.comresearchgate.net |
| GEO | Gene expression data from microarrays and sequencing | Validating KIF20A as a differentially expressed gene in specific diseases across multiple independent studies. | nih.govnih.govfrontiersin.orgscispace.comnih.gov |
| UniProt | Protein sequence, function, domains, and localization | Providing a canonical reference for KIF20A's known properties and functions. | uniprot.orguniprot.orggenecards.org |
| PDB | 3D structural data of the protein | Investigating the structural basis of KIF20A's motor activity and its interactions for drug development. | rcsb.orgrcsb.orgpdbus.org |
Advanced Concepts and Future Research Directions for Kif20a Studies
Further Elucidation of Atypical KIF20A Mechanochemistry
KIF20A distinguishes itself from many other kinesins through its unusual structural and mechanochemical properties. nih.govroyalsocietypublishing.org Recent studies have begun to illuminate these unique characteristics, opening new avenues for research. A primary focus is understanding how its divergent sequence translates into its specific motor functions. royalsocietypublishing.org
Further research is needed to fully comprehend the implications of these structural peculiarities. Key questions remain regarding the precise role of the extended N- and C-terminal extensions in stabilizing the open nucleotide-free state and influencing microtubule interaction. nih.gov Biophysical assays have characterized KIF20A as a slow motor compared to other kinesins like Kin-1 and Kin-3. royalsocietypublishing.orgnih.gov The unusual coupling, or relative uncoupling, between its nucleotide- and microtubule-binding sites is a significant departure from the canonical kinesin model and a critical area for future investigation. nih.govnih.gov
Table 1: Atypical Mechanochemical Features of KIF20A
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Long L6 Insertion | An extended sequence within loop L6 integrates into the core of the motor domain. | Drastically affects allostery and ATPase activity. | nih.gov |
| Open Nucleotide-Binding Site (NBS) | The NBS is stable in a wide-open conformation, independent of microtubule binding. | Increases accessibility for nucleotides and influences motor mechanics. | royalsocietypublishing.orgnih.gov |
| Slow Motor Activity | Exhibits slower microtubule-gliding velocity compared to fast kinesins. | Suggests a role in processes requiring stable attachment over rapid transport. | royalsocietypublishing.org |
| Altered Microtubule Footprint | The interaction interface with the microtubule surface is different from other motile kinesins, enhanced by kinesin-6-specific sequences. | Modulates the motor's interaction and movement along the microtubule. | curie.fr |
| Unusual Allosteric Coupling | A relative uncoupling of the allosteric communication between the NBS and the microtubule interface is observed. | Distinguishes its mechanochemical cycle from canonical kinesin models. | nih.gov |
Comprehensive Dissection of KIF20A Regulatory Networks
The function of KIF20A is tightly controlled by a network of interacting proteins and post-translational modifications. A comprehensive understanding of these regulatory networks is essential for elucidating its role in both normal physiology and disease.
Phosphorylation is a key regulatory mechanism. Polo-like kinase 1 (PLK1) forms a complex with KIF20A and phosphorylates it, a step that is necessary for regulating KIF20A's binding to microtubules and its spatial restriction to the central spindle during anaphase and telophase. nih.govnih.gov KIF20A, in turn, is crucial for transporting PLK1 to the spindle midzone. nih.gov Another critical regulator is the Mitotic Arrest Deficient 2 (Mad2) protein, which acts as a negative regulator, controlling the loading of KIF20A onto the mitotic spindle in early mitosis. nih.gov
KIF20A is a vital component of the Chromosomal Passenger Complex (CPC), which includes Aurora B, INCENP, survivin, and borealin. nih.gov The KIF20A-CPC complex localizes to the cleavage furrow during anaphase to promote its formation. nih.gov Beyond mitosis, KIF20A interacts with the GTP-bound forms of RAB6A and RAB6B, implicating it in the retrograde transport of Golgi membranes. uniprot.orgabcam.com Transcriptional regulation is also emerging as an important control layer, with factors like Gli2 and FOXM1 shown to enhance KIF20A's transcriptional activity. nih.gov
Future studies should aim to map the complete KIF20A interactome in different cellular contexts and cell cycle phases. Identifying novel binding partners and upstream signaling pathways will provide a more holistic view of its regulation.
Table 2: Key Regulators and Interacting Partners of KIF20A
| Regulator/Partner | Type of Interaction | Functional Consequence | Reference |
|---|---|---|---|
| Polo-like kinase 1 (PLK1) | Phosphorylation | Regulates microtubule binding and localization to the central spindle. | nih.govnih.gov |
| Mitotic Arrest Deficient 2 (Mad2) | Negative Regulation | Controls loading of KIF20A onto the mitotic spindle. | nih.gov |
| Chromosomal Passenger Complex (CPC) | Complex Formation | Essential for localization to the cleavage furrow and cytokinesis. | nih.gov |
| RAB6A/RAB6B | Interaction (GTP-bound form) | Involved in retrograde transport of Golgi membranes. | uniprot.orgabcam.com |
| FOXM1 | Transcriptional Regulation | Enhances KIF20A gene expression. | nih.gov |
Integrative Studies of KIF20A with Other Cytoskeletal Systems
While KIF20A is a microtubule-based motor, its functions are not performed in isolation from other cytoskeletal systems. Recent evidence highlights a crucial interplay between KIF20A and the actin cytoskeleton, particularly through its interaction with Myosin II. nih.govbiorxiv.org This coordination is vital for processes such as vesicle fission at the Golgi complex and the regulation of endosomal dynamics. nih.govbiorxiv.org
Studies have shown that KIF20A and Myosin II co-localize and cooperate to facilitate the fission of RAB6-positive vesicles from the Golgi. nih.gov More recently, a novel role for KIF20A in coordinating with Myosin II to drive the fission of transport intermediates at early endosomes has been described. biorxiv.orgbiorxiv.org This mechanism involves KIF20A influencing actin network dynamics, which is required for the proper trafficking of proteins like Transferrin and β1-Integrin. biorxiv.orgbiorxiv.org The inhibition of KIF20A leads to enlarged endosomes and aberrant accumulation of cargo, suggesting a disruption in the recycling process. biorxiv.org
Future research should focus on the molecular details of this cross-talk. How does KIF20A, a microtubule motor, influence actin dynamics? What are the signaling pathways that coordinate the activities of KIF20A and Myosin II at membrane-cytoskeleton interfaces? Answering these questions will be pivotal for understanding how cells integrate different cytoskeletal networks to perform complex tasks like intracellular trafficking and cell migration.
Exploring KIF20A's Role in Specific Physiological and Pathological Contexts
The aberrant expression and function of KIF20A are implicated in a growing number of human diseases, most prominently cancer. KIF20A is overexpressed in a wide array of malignancies, including lung, prostate, bladder, breast, pancreatic, and medulloblastoma, where its high expression often correlates with poor prognosis. nih.govnih.govfrontiersin.orgfrontiersin.org In many of these cancers, KIF20A promotes tumor progression by driving cell proliferation, migration, and invasion. nih.govnih.gov For instance, in lung adenocarcinoma, KIF20A knockdown inhibits cell proliferation and induces apoptosis. frontiersin.org In castration-resistant prostate cancer, KIF20A promotes disease progression by activating androgen receptor signaling through an autocrine mechanism. nih.gov
Beyond cancer, mutations in the KIF20A gene are associated with familial restrictive cardiomyopathy (RCM6), a severe heart disorder. uniprot.orgabcam.comgenecards.org There is also emerging evidence for its role in neurogenesis, where its knockout can lead to a loss of neural precursor cells due to premature cell cycle exit. frontiersin.org
Future research must continue to explore the context-dependent roles of KIF20A. Investigating its function in different tissues and at various developmental stages will be crucial. Furthermore, understanding the precise mechanisms by which KIF20A contributes to different pathologies, such as its role in chemoresistance in colorectal cancer, could unveil new therapeutic vulnerabilities. frontiersin.org
Development of Novel Research Tools and Probes for KIF20A Functional Studies
Advancing our understanding of KIF20A and exploiting it as a therapeutic target requires the development of specific and potent research tools. Significant progress has been made in creating small molecule inhibitors and immunotherapeutic agents targeting KIF20A.
Paprotrain (B1662342) is a specific inhibitor of KIF20A that has been used to probe its function. nih.gov Studies have shown that combining paprotrain with other drugs, such as the CDK4/6 inhibitor palbociclib, can have a synergistic effect in reducing the viability of bladder cancer cells. nih.gov This highlights the potential of pharmacological inhibition of KIF20A as a therapeutic strategy.
Given that KIF20A is overexpressed in many tumors and is recognized as a tumor-associated antigen, it has become an attractive target for cancer immunotherapy. nih.govnih.gov Peptide vaccines derived from the KIF20A sequence, including those containing the KIF20A (809-817) epitope, have been developed. aacrjournals.org These long peptides are capable of inducing both CD4+ T-helper and CD8+ cytotoxic T-lymphocyte (CTL) responses. aacrjournals.org Early phase clinical trials of KIF20A peptide vaccines have shown them to be well-tolerated and capable of inducing specific T-cell immune responses in cancer patients. nih.govaacrjournals.org
The future in this area lies in optimizing these tools. This includes improving the specificity and potency of small molecule inhibitors and enhancing the efficacy of peptide vaccines, potentially through combination therapies. The development of new probes, such as fluorescently tagged inhibitors or nanobodies, will also be invaluable for visualizing KIF20A dynamics and function in living cells with high spatiotemporal resolution.
Q & A
Q. Table 1: KIF20A Detection Methods Across Studies
Basic: Which cancer types show significant KIF20A overexpression?
Answer:
KIF20A is overexpressed in:
- Cervical Cancer: 5–9-fold upregulation in cell lines and tissues, correlating with HPV infection and lymph node metastasis .
- Gastric Cancer (GC): 45% of GC samples showed weak-to-moderate cytoplasmic staining, linked to poor differentiation (P=0.036) .
- Hepatocellular Carcinoma (HCC): THPA data revealed low expression in normal liver vs. high in HCC (P<0.001 for DFS) .
- Colorectal Cancer (CRC): TCGA data associates high KIF20A with TNM stage and lymphatic metastasis (P<0.05) .
- Bladder Cancer: Overexpression in 42.9% of NPC cases, linked to advanced TNM stages (HR=2.36 for DFS) .
Advanced: What molecular pathways interact with KIF20A in cancer progression?
Answer:
KIF20A interacts with:
- Cell Cycle Regulators: Co-localizes with Aurora-A and PLK1 in mitotic cells, driving cytokinesis and proliferation .
- PI3K/AKT Pathway: Bioinformatics analysis (GSEA) links KIF20A to PI3K/AKT signaling in HCC, suggesting a role in metastasis .
- Rab6 GTPase: Mediates Golgi dynamics and vesicular trafficking, influencing tumor cell migration .
Experimental Validation:
- Co-Immunoprecipitation (Co-IP): Confirms interactions (e.g., Aurora-A/KIF20A) .
- RNAi Silencing: Reduces migration/invasion in NPC (wound healing/transwell assays) .
Advanced: How can KIF20A's role in tumor proliferation be experimentally validated?
Answer:
- siRNA Knockdown: Silencing KIF20A in lung adenocarcinoma (LUAD) reduced tumor volume by 60% in xenografts (P<0.01) and decreased Ki-67 staining .
- Functional Assays:
- In Vivo Models: Subcutaneous xenografts in nude mice (e.g., bladder cancer T24/5637 cell lines) .
Data Contradiction: Why do studies report conflicting associations between KIF20A and clinicopathological features?
Answer:
Discrepancies arise due to:
- Tissue-Specific Variability: KIF20A correlates with lymph node metastasis in cervical SCC (P=0.001) but not in gastric cancer (P>0.05) .
- Sample Size: Cervical SCC study (n=169) had sufficient power vs. smaller cohorts (e.g., GC, n=105) .
- Methodological Differences: IHC scoring thresholds (e.g., "positive" vs. "weakly positive") affect statistical significance .
Q. Table 2: Conflicting Clinicopathological Correlations
| Cancer Type | Feature | Significant Association? | Reference |
|---|---|---|---|
| Cervical SCC | Lymph Node Metastasis | Yes (P=0.001) | |
| Gastric Cancer | Lymph Node Metastasis | No (P>0.05) | |
| Colorectal Cancer | TNM Stage | Yes (P<0.05) |
Advanced: What therapeutic strategies target KIF20A in preclinical models?
Answer:
- siRNA/shRNA: Silencing KIF20A in HL60 leukemia cells reduced proliferation and induced differentiation .
- Monoclonal Antibodies: CoraLite®594-conjugated antibodies enable IF/ICC visualization in human/mouse models .
- Small-Molecule Inhibitors: Under investigation for disrupting KIF20A-PLK1 interactions .
Key Challenges:
- Off-target effects in non-mitotic cells.
- Limited blood-brain barrier penetration for CNS tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
